molecular formula C7H10N4O3S B569445 (Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide CAS No. 177703-28-5

(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide

Cat. No. B569445
M. Wt: 230.242
InChI Key: GLTAWFCSJOCRCK-WZUFQYTHSA-N
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Description

(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide , also known as HL , serves as a model compound for the cephalosporin antibiotic Cefdinir . It exhibits intriguing structural features and plays a crucial role in understanding the behavior of related compounds.


Molecular Structure Analysis

  • Mössbauer spectroscopy confirms high-spin iron (III) for all three iron atoms in the complex .

Scientific Research Applications

  • It is a key intermediate in synthesizing certain cephalosporin antibiotics. The synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate, a related compound, was investigated under various conditions, showing a total yield of 54% (Wang Li, 2007).

  • A study on the preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, a related compound, showed an overall yield of 70% under specific conditions, indicating its potential for industrial production (G. Jian, 2006).

  • The compound has been used as a model for studying the structural aspects of cephalosporin antibiotics. Research has focused on its coordination properties in copper(II) and iron(III) complexes, providing insights into the molecular structure and stability of cephalosporin antibiotics (S. Deguchi et al., 1997), (S. Deguchi et al., 1996).

  • This compound has been employed in the synthesis of various cephalosporin derivatives, which displayed potent antibacterial activity and good oral absorption in animal models (C. Yokoo et al., 1992).

  • Research on its derivatives indicates their effectiveness against Gram-negative and Gram-positive bacteria, with some showing promising results as potential oral cephalosporin antibiotics (M. Ochiai et al., 1981).

  • Another study focused on the improvement of synthesis methods for an ester-type prodrug of cephalosporin, employing this compound as a key intermediate, which could enhance the production process for pharmaceutical applications (H. Kamachi et al., 1990).

properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3S/c8-7-10-4(3-15-7)5(11-14)6(13)9-1-2-12/h3,12,14H,1-2H2,(H2,8,10)(H,9,13)/b11-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTAWFCSJOCRCK-WZUFQYTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N/O)/C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide

Citations

For This Compound
6
Citations
S Deguchi, Y Shihahara, MT Mooney… - Journal of inorganic …, 1997 - Elsevier
(Z)-2-(2-aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide (HL) has been employed as a model compound for an orally active cephalosporin antibiotic, Cefdinir (CFDN). …
Number of citations: 8 www.sciencedirect.com
S Deguchi, M Fujioka, Y Okamoto, T Yasuda… - Journal of the …, 1996 - pubs.rsc.org
(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide (HL) has been employed as a model compound for a cephalosporin antibiotic, Cefdinir. A trinuclear iron(III) …
Number of citations: 3 pubs.rsc.org
T Ercanli, DB Boyd - Journal of chemical information and …, 2005 - ACS Publications
Cheminformatics is used to validate the capabilities of widely used quantum chemistry and molecular mechanics methods. Among the quantum methods examined are the …
Number of citations: 16 pubs.acs.org
J CHRISTOPHER - Amino Acids, Peptides and Proteins: Volume …, 2007 - books.google.com
Even outside specialist circles the increase in bacterial resistance against antibiotics, a term very often used in conjunction with penicillins, is now widely perceived as a major threat to …
Number of citations: 0 books.google.com
D Sharma, P Kumar, B Narasimhan - Medicinal Chemistry Research, 2012 - Springer
In this study, the coordination chemistry of the antibiotic, cefdinir, and its metal complexes with Cu (II) and Zn (II) was described and characterized on the basis of analytical and spectral …
Number of citations: 12 link.springer.com
MCDEA RIBEIRO, O AUGUSTO, ANAM DA COSTA
Number of citations: 0

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